molecular formula C11H13BrS B8327841 4,4-Dimethyl-8-bromothiochroman

4,4-Dimethyl-8-bromothiochroman

Cat. No.: B8327841
M. Wt: 257.19 g/mol
InChI Key: FYSJKKCSNDQZOI-UHFFFAOYSA-N
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Description

4,4-Dimethyl-8-bromothiochroman is a sulfur-containing heterocyclic compound derived from thiochroman (a six-membered ring with one sulfur atom). Its structure features two methyl groups at the 4-position and a bromine atom at the 8-position. This configuration confers unique steric and electronic properties, making it a candidate for applications in organic synthesis and materials science.

Properties

Molecular Formula

C11H13BrS

Molecular Weight

257.19 g/mol

IUPAC Name

8-bromo-4,4-dimethyl-2,3-dihydrothiochromene

InChI

InChI=1S/C11H13BrS/c1-11(2)6-7-13-10-8(11)4-3-5-9(10)12/h3-5H,6-7H2,1-2H3

InChI Key

FYSJKKCSNDQZOI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCSC2=C1C=CC=C2Br)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

8-Bromochroman-4-one (C₉H₇BrO₂)
  • Structure : Oxygen-based chroman ring with a bromine at the 8-position and a ketone group at the 4-position.
  • Key Differences : Replacement of sulfur with oxygen reduces lipophilicity. The ketone group introduces polarity, altering solubility and reactivity compared to 4,4-Dimethyl-8-bromothiochroman.
  • Applications : Used as a synthetic intermediate in pharmaceuticals and agrochemicals. Available in 95% purity with multiple commercial suppliers .
5-Bromoisochroman (C₉H₉BrO)
  • Structure : Isochroman backbone (benzopyran isomer) with bromine at the 5-position.
  • Key Differences : The fused benzene ring orientation differs, affecting electronic distribution. Lacks methyl groups, resulting in lower steric hindrance.
  • Applications : Explored in drug discovery due to its planar structure, which may enhance binding to biological targets .
(R)-8-Bromochroman-4-amine Hydrochloride (C₉H₁₁BrClNO)
  • Structure : Chroman ring with an amine group at the 4-position and bromine at the 8-position.
  • Key Differences : The amine functionality enables participation in nucleophilic reactions, unlike this compound. The hydrochloride salt improves aqueous solubility.
  • Applications: Potential intermediate for chiral drug synthesis, with a structural similarity score of 0.74 to sulfur-containing analogues .

Physicochemical Properties

Compound Molecular Formula Heteroatom Substituents Purity Key Properties
This compound C₁₁H₁₃BrS Sulfur 4,4-dimethyl, 8-Br N/A High lipophilicity, steric bulk
8-Bromochroman-4-one C₉H₇BrO₂ Oxygen 8-Br, 4-ketone 95% Polar, reactive ketone group
5-Bromoisochroman C₉H₉BrO Oxygen 5-Br 95% Planar structure, lower steric hindrance
(R)-8-Bromochroman-4-amine HCl C₉H₁₁BrClNO Oxygen 8-Br, 4-amine N/A Water-soluble salt, chiral center

Notes:

  • Lipophilicity : Sulfur in this compound increases logP compared to oxygenated analogues, favoring membrane permeability in drug design.
  • Reactivity : Bromine at the 8-position in thiochroman may undergo Suzuki-Miyaura coupling, similar to 8-Bromochroman-4-one .

Preparation Methods

Step 1: Alkylation of 4-Bromothiophenol

4-Bromothiophenol is reacted with 3,3-dimethylallyl bromide under basic conditions. A representative procedure includes:

  • Reagents : 4-Bromothiophenol, 3,3-dimethylallyl bromide, potassium hydroxide (KOH), acetone.

  • Conditions : Reflux at 60–70°C for 1.5 hours.

  • Mechanism : Nucleophilic substitution (SN2) at the allylic bromide, forming 2-bromo-1-(3-methylbut-2-enylthio)benzene.

Step 2: Acid-Catalyzed Cyclization

The alkylated intermediate undergoes cyclization using a strong acid system:

  • Reagents : Phosphorus pentoxide (P₂O₅), methanesulfonic acid.

  • Conditions : Vigorous stirring at room temperature for 2 hours.

  • Mechanism : Friedel-Crafts alkylation, where the acid promotes electrophilic aromatic substitution, forming the thiochroman ring.

  • Yield : 72% after crystallization from hexane/ethyl acetate.

Key Data Table: Reaction Parameters and Outcomes

ParameterDetails
Starting Material4-Bromothiophenol (commercial)
Alkylation BaseKOH in acetone
Cyclization AgentP₂O₅ in methanesulfonic acid
Reaction Time1.5 hours (alkylation); 2 hours (cyclization)
PurificationColumn chromatography (hexane/ethyl acetate) and crystallization
Final Yield72%

Alternative Cyclization Methods Using Sulfuric Acid

U.S. Pat. No. 5,602,130 describes a modified approach using sulfuric acid for cyclization:

Procedure Overview

  • Alkylation : 4-Bromothiophenol reacts with 1-bromo-3-methyl-2-butene in the presence of hydrobromic acid (HBr) in acetic acid.

  • Cyclization : The intermediate is treated with concentrated sulfuric acid at elevated temperatures.

Advantages:

  • Simplified Workup : Avoids phosphorus-based reagents, reducing toxicity.

  • Scalability : Suitable for large-scale production due to readily available reagents.

Limitations:

  • Lower Yield : Reported yields are ~65%, with potential for over-bromination byproducts.

Palladium-Catalyzed Coupling for Side-Chain Functionalization

A patent (ES2538698T3) highlights a method involving palladium-catalyzed Sonogashira coupling:

Key Steps:

  • Synthesis of 4,4-Dimethyl-6-bromothiochroman-S-oxide : Oxidation of 4,4-dimethyl-6-bromothiochroman with 3-chloroperbenzoic acid.

  • Coupling with Ethynyl Derivatives : Reaction with ethyl 6-chloronicotinate using bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide in DMF.

Applications:

  • This route is primarily used for synthesizing tazarotene but demonstrates the versatility of 4,4-dimethyl-8-bromothiochroman derivatives in cross-coupling reactions.

Comparative Analysis of Methodologies

Yield and Purity Considerations

MethodYieldPurityKey Challenges
Alkylation-Cyclization72%>95%Requires stringent control of P₂O₅ levels
Sulfuric Acid Cyclization65%~90%Byproduct formation
Palladium-Catalyzed60–70%85–90%High catalyst costs

Scalability and Industrial Feasibility

  • The alkylation-cyclization method is preferred industrially due to higher yields and reproducibility.

  • Sulfuric acid-based methods are less favored due to corrosive conditions and lower yields.

Side Reactions and Impurity Control

A significant challenge is the formation of dimeric impurities during cyclization. For example, U.S. Pat. No. 7,273,937 notes that 4,4-dimethyl-6-ethynylthiochroman can undergo homocoupling, generating 4,4-Dimethyl-6-[4-(4,4-dimethylthiochroman-6-yl)-buta-1,3-diynyl]-thiochroman. Mitigation strategies include:

  • Low-Temperature Cyclization : Reduces radical-mediated dimerization.

  • Catalyst Optimization : Using palladium/copper systems with precise stoichiometry to minimize side reactions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4,4-Dimethyl-8-bromothiochroman, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis typically involves bromination of a thiochroman precursor. Key steps include:

  • Nucleophilic substitution : Use bromine sources (e.g., NBS or Br₂) in polar aprotic solvents (e.g., DMF) under controlled temperatures (40–60°C) to achieve regioselective bromination at the 8-position .
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients (3:1 to 1:1) ensures high purity (>95%). Confirm purity via HPLC with a C18 column and UV detection at 254 nm .
  • Yield Optimization : Adjust stoichiometry (1.2–1.5 equivalents of brominating agent) and reaction time (6–12 hours) to balance yield (60–75%) and byproduct formation .

Q. Which analytical techniques are critical for characterizing this compound, and how should data discrepancies be addressed?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for stereochemical confirmation. For example, the methyl groups at C4 appear as singlets (δ 1.3–1.5 ppm), while aromatic protons resonate at δ 7.2–7.8 ppm .
  • IR : Confirm the thioether (C-S) stretch at 600–700 cm⁻¹ and absence of carbonyl impurities .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ expected at m/z 273.02). Discrepancies >2 ppm require recalibration or re-synthesis .

Q. What preliminary assays are recommended to assess the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Antifungal Screening : Follow CLSI guidelines using Candida albicans and Aspergillus fumigatus strains. Prepare serial dilutions (0.5–64 µg/mL) in RPMI-1640 medium and measure MIC values via broth microdilution .
  • Cytotoxicity : Use MTT assays on HEK-293 cells (24–48 hours exposure) to establish IC₅₀ values and selectivity indices .

Advanced Research Questions

Q. How can regioselectivity challenges in brominating thiochroman derivatives be resolved to achieve 8-substitution?

  • Methodological Answer :

  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro or carbonyl) at C7 to direct bromination to C8 via resonance stabilization of the transition state .
  • Catalytic Systems : Use Lewis acids like FeCl₃ (10 mol%) in dichloromethane to enhance electrophilic aromatic substitution at the 8-position .
  • Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to model charge distribution and predict bromination sites .

Q. What strategies mitigate contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Methodological Answer :

  • Data Triangulation : Cross-validate NMR chemical shifts using both experimental data and computational tools (e.g., ACD/Labs or ChemDraw). Discrepancies >0.2 ppm suggest conformational flexibility or solvent effects .
  • Dynamic NMR : Conduct variable-temperature ¹H NMR (25–80°C) to detect rotamers or slow-exchange processes affecting peak splitting .

Q. How should stability studies be designed to evaluate this compound under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via UPLC-MS and identify breakdown products (e.g., sulfoxide formation at pH >7) .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>150°C) and identify safe storage conditions (4°C under argon) .

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